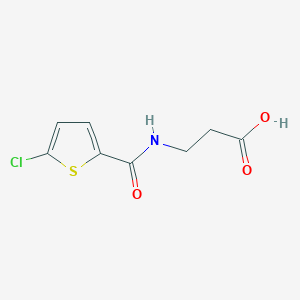
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a bromomethyl group attached to a dimethylphenoxy moiety, which is further connected to a methylpropanoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 2,6-dimethylphenol to introduce the bromomethyl group. This is followed by a reaction with ethyl 2-methylpropanoate under suitable conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The bromination step can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The esterification step typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
化学反应分析
Types of Reactions
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary alcohols.
科学研究应用
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active phenoxy moiety that can further interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but contains an acrylate group instead of a phenoxy moiety.
2,4-Bis(halomethyl)quinoline: Contains halomethyl groups but is based on a quinoline structure.
Ethyl 2-(chloromethyl)quinoline-3-carboxylate: Similar halomethyl functionality but with a quinoline core.
Uniqueness
Ethyl 2-(4-(bromomethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is unique due to its combination of a bromomethyl group with a dimethylphenoxy moiety and a methylpropanoate ester. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C15H21BrO3 |
|---|---|
分子量 |
329.23 g/mol |
IUPAC 名称 |
ethyl 2-[4-(bromomethyl)-2,6-dimethylphenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H21BrO3/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-8H,6,9H2,1-5H3 |
InChI 键 |
BYLJCJUQLSKWAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)

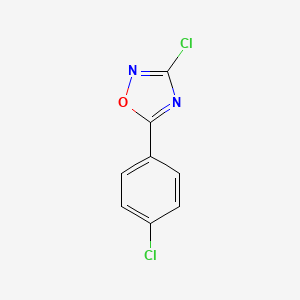
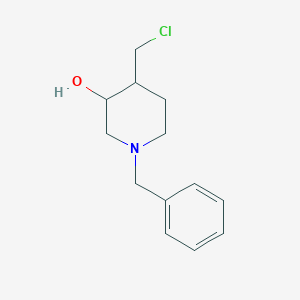
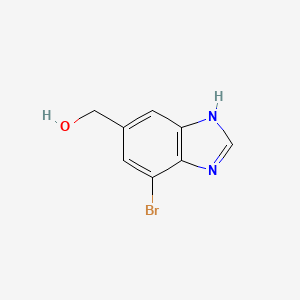
![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
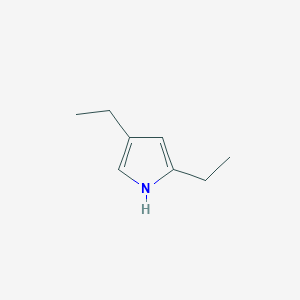
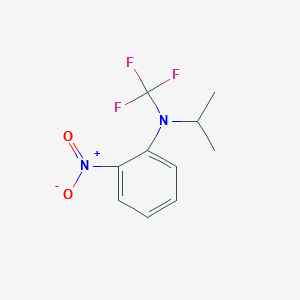
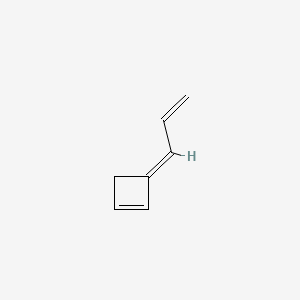
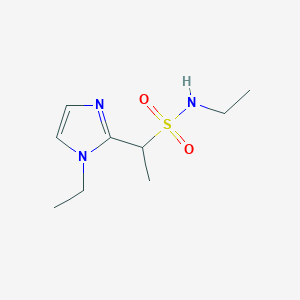
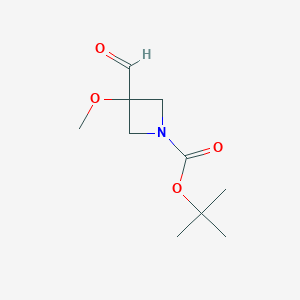
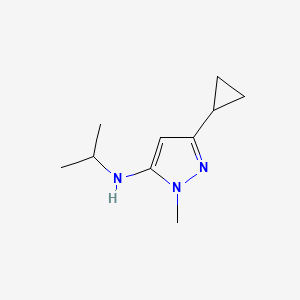
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)
